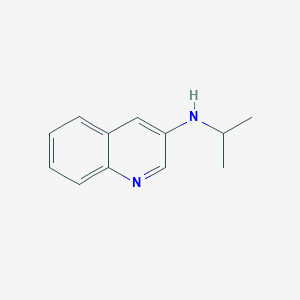

![molecular formula C13H14F2N2O3S2 B2775320 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286709-96-3](/img/structure/B2775320.png)

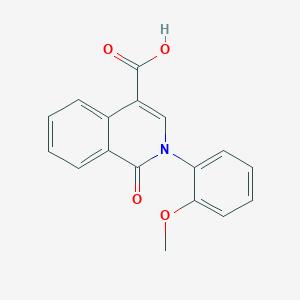

4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole ring substituted with two fluorine atoms and an oxy-linked piperidin-4-yl group that carries a methylsulfonyl substituent.科学的研究の応用

Synthesis and Spectral Analysis

The compound 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is part of a class of compounds that have been explored for their biological activities. Research has focused on synthesizing derivatives and evaluating their biological properties. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides demonstrates the interest in exploring the chemical space around sulfonamide and piperidine functionalities due to their potential biological activities. This research involves converting organic acids into esters, hydrazides, and subsequently into the desired sulfonamide derivatives. The structures of these compounds are confirmed using modern spectroscopic techniques, highlighting the importance of chemical synthesis and analysis in the development of new molecules with potential biological applications (Khalid et al., 2016).

Biological Evaluation and Antibacterial Study

Further extending the research on sulfonamide derivatives, studies have been conducted on their antibacterial properties. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their evaluation against Gram-negative and Gram-positive bacteria showcase the potential of these compounds as antibacterial agents. This research underscores the significance of creating novel chemical entities to address the need for new antibiotics in the fight against resistant bacterial strains (Khalid et al., 2016).

Metal-Free Thiophile Activation for Glycosidic Linkages

The development of metal-free thiophiles for activating thioglycosides showcases the versatility of sulfonamide derivatives in synthetic chemistry. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent thiophile capable of activating both armed and disarmed thioglycosides, leading to the formation of glycosides in good yield and selectivity. This methodology opens new avenues for the synthesis of glycosidic linkages, important in the development of therapeutic agents (Crich and Smith, 2001).

特性

IUPAC Name |

4,6-difluoro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3S2/c1-22(18,19)17-4-2-9(3-5-17)20-13-16-12-10(15)6-8(14)7-11(12)21-13/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYRXELTKSIONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)OC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)

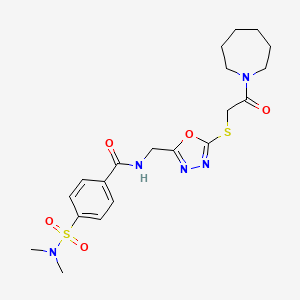

![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)

![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)

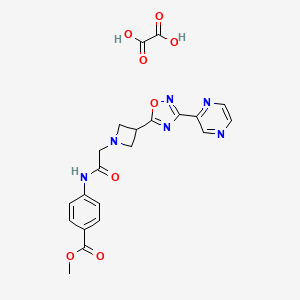

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)

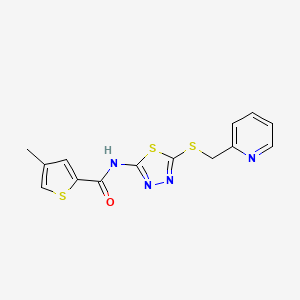

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)